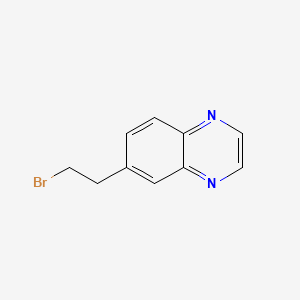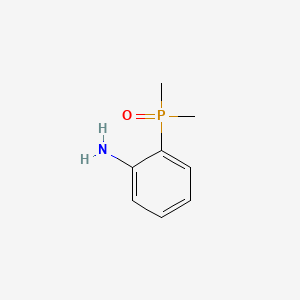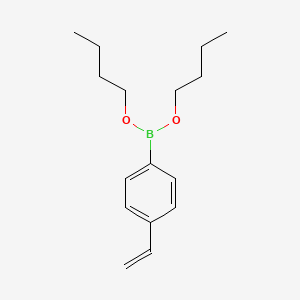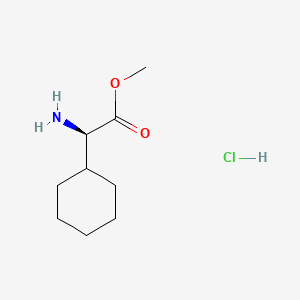
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one, also known as TFMQ, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMQ belongs to the class of quinolinone derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has been shown to inhibit the growth of bacteria and fungi. 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one is its potent biological activity, which makes it a promising candidate for drug development. However, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one also has some limitations for lab experiments. For example, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one. One area of research is to further investigate the mechanism of action of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one, particularly its interaction with DNA topoisomerase II. Another area of research is to explore the potential use of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one in combination with other drugs or therapies, as it may have synergistic effects. Additionally, further research is needed to determine the optimal dosage and administration of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one for different applications. Overall, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has the potential to be a valuable tool for scientific research and drug development.
Méthodes De Synthèse
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one can be synthesized by reacting 2-phenylquinoline-4-carboxylic acid with trifluoromethoxyamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one.
Applications De Recherche Scientifique
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has been studied for its potential applications in various fields of science. One of the most promising applications of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one is in the field of medicinal chemistry. 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-phenyl-6-(trifluoromethoxy)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-13-12(8-11)15(21)9-14(20-13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANZYHJTRUZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680176 |
Source


|
| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204997-08-9 |
Source


|
| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)



![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)

![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)

![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)